molecular formula C10H9BrN2O2 B13938739 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone

7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone

Cat. No.: B13938739
M. Wt: 269.09 g/mol
InChI Key: HHPOTFYOMCZQGB-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone: is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 3rd position, and a methyl group at the 8th position on the quinoxalinone core structure. Quinoxalinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.

    Bromination: The bromination of the quinoxaline core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone can undergo oxidation reactions to form quinoxaline N-oxides.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalinones.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalinones.

    Substitution: Various substituted quinoxalinone derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has shown that derivatives of quinoxalinones, including this compound, exhibit promising pharmacological activities, making them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 7-Chloro-3-methoxy-8-methyl-2(1H)-quinoxalinone
  • 7-Fluoro-3-methoxy-8-methyl-2(1H)-quinoxalinone
  • 7-Iodo-3-methoxy-8-methyl-2(1H)-quinoxalinone

Comparison:

  • 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
  • The methoxy and methyl groups provide steric and electronic effects that can affect the compound’s interaction with molecular targets, making it distinct from other quinoxalinone derivatives.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

7-bromo-3-methoxy-8-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9BrN2O2/c1-5-6(11)3-4-7-8(5)13-9(14)10(12-7)15-2/h3-4H,1-2H3,(H,13,14)

InChI Key

HHPOTFYOMCZQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C(=N2)OC)Br

Origin of Product

United States

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